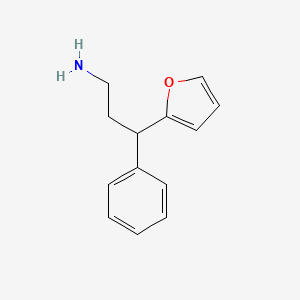

3-(Furan-2-yl)-3-phenylpropan-1-amine

Description

Overview of the Chemical Scaffold: 3-(Furan-2-yl)-3-phenylpropan-1-amine as a Prototypical Structure in Heterocyclic Chemistry

The chemical structure of this compound, which integrates a furan (B31954) ring, a phenyl group, and a propanamine chain, establishes it as a prototypical scaffold in heterocyclic chemistry. This framework is a point of interest for synthesizing more complex molecules. While direct research on this specific compound is limited, studies on closely related structures highlight the scaffold's importance.

For instance, research into the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share the core furan-phenyl-propane structure, demonstrates the utility of this scaffold in creating compounds with potential antimicrobial activity. mdpi.com These studies often involve reactions like the hydroarylation of 3-(furan-2-yl)propenoic acids, showcasing the chemical versatility of the furan-propane backbone. mdpi.com Furthermore, transformations of related ketone derivatives, such as 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, are explored to generate other complex heterocyclic systems. nih.govresearchgate.net

The synthesis of such analogues often starts from biomass-derived furans like furfural, positioning this chemical family within the scope of sustainable chemistry. mdpi.commdpi.com The reactivity of the furan ring and the functional groups on the propane (B168953) chain allow for a variety of chemical modifications, making the this compound structure a valuable template for developing novel compounds.

Research Gaps and Future Directions in the Study of Related Structural Analogues

Despite the established significance of furan and amine moieties, the specific landscape of this compound and its direct analogues presents several research gaps and opportunities for future exploration.

A primary research gap is the limited number of studies focused directly on the biological activity of this compound itself. While many furan derivatives have been investigated, the specific combination of furan, phenyl, and amine in this configuration is not extensively characterized. nih.gov

Future research could be directed towards several promising areas:

Synthesis and Derivatization: Developing new, efficient synthetic pathways to produce this compound and a library of its analogues. This would involve modifying the phenyl ring, the furan ring, and the amine group to explore the structure-activity relationship.

Biological Screening: A thorough investigation of the pharmacological properties of these new analogues is warranted. Given the known activities of furan derivatives, screening for antimicrobial, anti-inflammatory, and anticancer effects would be a logical starting point. ijabbr.comnih.gov Further studies could also explore their potential as inhibitors of specific enzymes, such as lipoxygenases, which are involved in inflammatory diseases. nih.gov

Mechanism of Action: For any identified bioactive compounds, elucidating their precise mechanisms of action is crucial. This would provide a deeper understanding of how these molecules interact with biological targets. nih.gov

Sustainable Chemistry: Exploring and optimizing the synthesis of these compounds from renewable biomass-derived feedstocks, such as furfural, aligns with the growing emphasis on green and sustainable chemical processes. mdpi.comnih.gov

By addressing these research gaps, the scientific community can unlock the full potential of the this compound scaffold and its derivatives in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-9-8-12(13-7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10,12H,8-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZRFMKKTZNLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389887 | |

| Record name | 3-Furan-2-yl-3-phenyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374910-04-0 | |

| Record name | 3-Furan-2-yl-3-phenyl-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Furan 2 Yl 3 Phenylpropan 1 Amine and Analogues

Retrosynthetic Analysis and Key Disconnections for the 3-Phenylpropan-1-amine Core

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. For the 3-phenylpropan-1-amine core, the analysis begins by identifying the key chemical bonds that can be disconnected to reveal plausible synthetic precursors.

The most logical and common disconnections are made at the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds adjacent to the heteroatoms or key structural motifs. amazonaws.comyoutube.com For the 3-(Furan-2-yl)-3-phenylpropan-1-amine structure, two primary disconnection strategies emerge:

C-N Bond Disconnection: This is a standard approach in amine synthesis. amazonaws.com Disconnecting the C1-N bond suggests a precursor like a 3-(furan-2-yl)-3-phenylpropyl halide or tosylate, which could react with an ammonia (B1221849) equivalent (a nucleophilic amine source) to form the final product. Alternatively, this disconnection points towards reductive amination, where a 3-(furan-2-yl)-3-phenylpropanal or ketone would react with an amine source in the presence of a reducing agent. youtube.com

C-C Bond Disconnection: A key C-C bond is the one at the C3 position, connecting the propane (B168953) chain to the furan (B31954) and phenyl rings. Disconnecting the C3-phenyl bond suggests a Friedel-Crafts type alkylation of benzene (B151609) with a furan-containing electrophile. A disconnection of the C3-furan bond is also conceivable. Another powerful C-C bond-forming strategy involves the addition of an organometallic reagent (e.g., a phenyl Grignard or organolithium) to a furan-containing α,β-unsaturated carbonyl compound. For instance, the reaction of 3-(furan-2-yl)propenoic acid derivatives with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) follows this logic, achieving hydroarylation to form the 3-aryl-3-(furan-2-yl)propanoic acid core. mdpi.com

These disconnections provide a strategic roadmap, guiding the chemist toward several plausible forward-synthetic routes to construct the target molecule.

Development of Novel Synthetic Pathways

Building on the insights from retrosynthetic analysis, chemists have developed various innovative methods to construct the this compound scaffold and its analogues.

Catalytic Approaches in C-C and C-N Bond Formation

Modern organic synthesis heavily relies on catalytic methods to form C-C and C-N bonds efficiently and cleanly.

C-N Bond Formation: Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. The Buchwald-Hartwig amination, which uses a palladium catalyst, is a prominent method for coupling amines with aryl halides or sulfonates. nih.govtcichemicals.com While typically used for direct aryl-amine connections, its principles can be adapted for more complex systems. Another innovative strategy is the catalytic decarboxylative C-N formation, which uses abundant carboxylic acids as starting materials and proceeds through a Curtius rearrangement, catalyzed by species like Cu(OAc)₂. nih.gov These methods offer green alternatives to traditional amination techniques.

C-C Bond Formation: As suggested by retrosynthesis, the Friedel–Crafts reaction is a classic and effective catalytic method for forming C-C bonds. Research has demonstrated that 3-(furan-2-yl)propenoic acids can react with benzene using aluminum halides (AlCl₃, AlBr₃) or a superacid like TfOH as catalysts to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are direct precursors to the target amine. mdpi.com

| Catalytic Method | Bond Formed | Catalyst Example | Reactants | Key Advantage |

| Buchwald-Hartwig Amination | C-N | Palladium complexes with biaryl phosphine (B1218219) ligands | Aryl halide/sulfonate + Amine | High generality and functional group tolerance. nih.gov |

| Decarboxylative Amination | C-N | Cu(OAc)₂ / DMAP | Carboxylic Acid + Azidoformate | Uses abundant starting materials; N₂ and CO₂ are byproducts. nih.gov |

| Friedel-Crafts Alkylation | C-C | AlCl₃, TfOH | Arene + Alkylating Agent (e.g., unsaturated furan derivative) | Direct formation of the carbon skeleton. mdpi.com |

Nucleophilic Ring Opening Reactions of Activated Azetidines as Precursors

A sophisticated approach to synthesizing substituted linear amines involves the use of strained heterocyclic precursors like azetidines. nih.govresearchgate.netfrontiersin.orgnih.gov Azetidines are four-membered rings containing a nitrogen atom. The inherent ring strain makes them susceptible to ring-opening reactions by nucleophiles, providing a direct route to functionalized γ-amino compounds. frontiersin.orgnih.gov

The process typically involves the activation of the azetidine (B1206935) ring, often by protonation or alkylation of the nitrogen atom to form a more reactive azetidinium ion. nih.govresearchgate.net This enhances the electrophilicity of the ring carbons, facilitating a nucleophilic attack (Sₙ2 reaction) that cleaves a C-N bond. nih.gov This strategy offers excellent control over regioselectivity and stereoselectivity, producing highly functionalized linear amines. nih.govresearchgate.net The choice of nucleophile determines the functionality introduced into the final product.

| Precursor | Activation Method | Nucleophile | Product Type | Reference |

| Substituted Azetidine | Chloroformate | Chloride (from chloroformate) | γ-Chloroamine | researchgate.net |

| N-Alkyl Azetidine | Cyanogen Bromide | Bromide (from CNBr) | γ-Bromo-N-cyanamide | researchgate.net |

| Azetidinol | Electron-deficient ketone | Ketone (oxygen) | Aminodioxolane | beilstein-journals.org |

| Azetidinium ion | Protonation/Alkylation | Various (S, O, C nucleophiles) | Polysubstituted linear amine | nih.govresearchgate.net |

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.gov MCRs are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.

Several MCRs are suitable for synthesizing amine-containing scaffolds. The Strecker reaction , the first described MCR, combines an aldehyde, an amine, and a cyanide source to produce α-amino nitriles, which can be hydrolyzed to amino acids. nih.gov The Petasis reaction (or borono-Mannich reaction) is a three-component reaction between an amine, a carbonyl compound (like an aldehyde), and an organoboronic acid to yield substituted amines. nih.gov A related strategy is the A³-coupling (Alkine-Aldehyde-Amine), which builds propargylamines from the corresponding three components, often using a copper catalyst. rsc.org These reactions could be adapted to assemble the this compound framework in a highly convergent manner.

Stereoselective Synthesis of Enantiomers and Diastereomers

The C3 carbon of this compound is a stereocenter, meaning the molecule can exist as a pair of non-superimposable mirror images (enantiomers). Controlling this stereochemistry is crucial in medicinal chemistry, and several asymmetric synthesis strategies are available. beilstein-journals.orgnih.gov

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Asymmetric synthesis aims to produce a specific stereoisomer selectively. This is typically achieved using either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org Well-known examples include Evans' oxazolidinones and pseudoephedrine or its analogue, pseudoephenamine. nih.govresearchgate.net In a potential synthesis, a carboxylic acid precursor could be attached to a chiral auxiliary like pseudoephenamine. The auxiliary would then direct the stereoselective alkylation or conjugate addition at the α-position before being cleaved to yield the enantiomerically enriched product. nih.gov

Chiral Catalysts: Asymmetric catalysis is a more elegant and atom-economical approach where a small, substoichiometric amount of a chiral catalyst generates a large quantity of a chiral product. researchgate.netpsu.edu Chiral amines and their derivatives are often used as organocatalysts. researchgate.netpsu.edu For instance, a chiral phosphoric acid (CPA) derived from BINOL could catalyze an asymmetric Mannich reaction or an allylation, setting the stereocenter with high enantioselectivity. beilstein-journals.orgnih.govresearchgate.net Similarly, asymmetric reduction of a ketone precursor using a chiral catalyst, such as one based on a spiroborate ester, can produce an optically active alcohol, which can then be converted to the target amine. google.com

| Strategy | Chiral Agent | Mechanism | Stoichiometry | Advantages |

| Chiral Auxiliary | Evans' Oxazolidinone, Pseudoephenamine | Covalently bonded to the substrate to create a diastereomeric intermediate, directing attack from the less hindered face. | Stoichiometric | High reliability, predictable stereochemical outcome. researchgate.netnih.gov |

| Asymmetric Catalysis | Chiral Phosphoric Acids (CPAs), Chiral Amines, Metal-Ligand Complexes | Forms a transient, diastereomeric complex with the substrate, lowering the activation energy for the formation of one enantiomer over the other. | Catalytic | High efficiency (low catalyst loading), potential for large-scale synthesis. beilstein-journals.orgresearchgate.net |

Diastereoselective Control in Synthetic Routes

Achieving a high degree of diastereoselectivity is a critical aspect of the synthesis of this compound and its derivatives. The spatial arrangement of the substituents around the chiral center significantly influences the biological activity and material properties of the final compound. Researchers have explored various strategies to control this stereochemistry, primarily through the use of chiral auxiliaries and substrate-controlled reactions.

Chiral Auxiliaries:

One of the most effective methods for inducing diastereoselectivity is the temporary incorporation of a chiral auxiliary into the reacting molecule. wikipedia.orgtcichemicals.comtcichemicals.com This auxiliary group directs the approach of a reagent to one face of the molecule over the other, leading to the preferential formation of one diastereomer. For the synthesis of β-amino acids and their derivatives, which are structurally related to the target compound, chiral auxiliaries such as oxazolidinones and camphorsultams have been successfully employed. wikipedia.org

In a typical approach, a prochiral precursor, such as a β-keto ester or a derivative of 3-(furan-2-yl)-3-phenylpropanoic acid, is coupled with a chiral auxiliary. Subsequent stereoselective reduction of the ketone or a related functional group, followed by the removal of the auxiliary, would yield the desired enantiomerically enriched amine. The choice of the chiral auxiliary and the reaction conditions for its attachment and removal are crucial for achieving high diastereomeric excess (d.e.).

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively reported in the reviewed literature, the principles from the synthesis of analogous β-amino compounds are directly applicable. For instance, the diastereoselective synthesis of β-boryl-α-amino acid derivatives has been achieved with high anti-selectivity using a copper-catalyzed borylamination of α,β-unsaturated esters. rsc.org This highlights the potential of catalytic methods in conjunction with chiral ligands to control stereochemistry.

Substrate-Controlled Diastereoselection:

In some synthetic routes, the inherent stereochemistry of a substrate can direct the formation of a new stereocenter. This is often observed in the reduction of ketones or the addition of nucleophiles to imines where the existing chiral centers in the molecule influence the trajectory of the incoming group. For precursors to this compound that already contain a stereocenter, a diastereoselective reduction of a carbonyl group or a similar prochiral center can be a viable strategy.

For example, the reduction of a ketone precursor, 3-(furan-2-yl)-1,3-diphenylpropan-1-one, would generate a hydroxyl group at the C1 position. The stereochemistry of this newly formed center can be influenced by the existing stereocenter at C3. Subsequent conversion of the hydroxyl group to an amine would then yield the diastereomerically enriched product. The choice of reducing agent and reaction conditions plays a pivotal role in the degree of diastereoselectivity achieved in such transformations.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is determined by the optimization of various reaction parameters to maximize the yield and purity of the desired product. Key factors that are typically investigated include the choice of catalyst, solvent, temperature, reaction time, and the nature of the reactants and reagents.

In the synthesis of precursors to this compound, such as 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones, the Michael addition reaction is a crucial step. The optimization of this reaction has been explored, with studies showing that the choice of catalyst can significantly impact the yield. For instance, the use of CuBr₂ as a catalyst in the reaction between a chalcone (B49325) and 2-methylfuran (B129897) in CH₂Cl₂ at room temperature for 4 hours has been reported to be effective. nih.gov

The subsequent transformation of these ketone precursors into the target amine would require further optimization of the amination or reduction steps. For example, in the synthesis of other furan derivatives, one-pot reactions have been optimized by screening various solvents. In one study, a three-component reaction to form 3-hetarylaminomethylidenefuran-2(3H)-ones showed that polar protic solvents like isopropyl alcohol provided the best yields under reflux conditions. nih.gov

The table below summarizes the optimization of reaction conditions for a precursor to a related furan-containing compound, illustrating the systematic approach taken to improve reaction outcomes.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Catalyst A | Toluene | 80 | 12 | 65 |

| 2 | Catalyst A | DCM | RT | 24 | 50 |

| 3 | Catalyst B | Toluene | 100 | 8 | 85 |

| 4 | Catalyst B | THF | 60 | 12 | 78 |

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A full characterization of 3-(Furan-2-yl)-3-phenylpropan-1-amine would involve a suite of NMR experiments.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:

Aromatic Protons: Multiplets corresponding to the protons on the phenyl and furan (B31954) rings. The protons of the furan ring typically appear in a distinct region of the aromatic spectrum.

Methine Proton (-CH): A signal, likely a triplet or a doublet of doublets, for the proton at the C3 position, coupled to the adjacent methylene (B1212753) protons.

Methylene Protons (-CH₂-): Complex signals for the two methylene groups in the propane (B168953) chain, showing coupling to each other and the adjacent methine and amine groups.

Amine Protons (-NH₂): A characteristically broad singlet for the primary amine protons.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The expected signals would be:

Aromatic Carbons: A series of signals in the aromatic region (typically 110-160 ppm) corresponding to the six carbons of the phenyl ring and the four carbons of the furan ring.

Aliphatic Carbons: Signals in the upfield region for the three carbons of the propan-1-amine chain.

2D NMR Techniques: To assign all proton and carbon signals unambiguously, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for instance, confirming the coupling between the protons along the propanamine backbone.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the connection between the phenyl and furan rings to the propyl chain.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of a compound. For C₁₃H₁₅NO, the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high precision.

Fragmentation Analysis: The mass spectrum also provides structural information through the analysis of fragment ions. The fragmentation of this compound would likely proceed through several key pathways:

Alpha-Cleavage: Fission of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, which would result in the loss of the ethyl-phenyl-furan portion.

Benzylic/Furfuryl Cleavage: Cleavage at the C3-C2 bond would be facilitated by the stability of the resulting benzylic and furfuryl carbocation, leading to a prominent fragment ion.

Loss of Ammonia (B1221849): Elimination of the amine group as ammonia (NH₃) is another possible fragmentation route.

A detailed analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H Stretching: A medium to weak absorption in the 3300-3500 cm⁻¹ region, typically appearing as a doublet for a primary amine (-NH₂).

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

N-H Bending: A scissoring vibration for the primary amine group around 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O-C stretch of the furan ring would appear in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric stretching of the aromatic rings would be expected to produce strong signals.

X-ray Crystallography of Key Intermediates and Derivatives for Solid-State Conformation

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information about bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice.

While no crystal structure for this compound itself is currently available in open crystallographic databases, analysis of a suitable crystalline derivative or intermediate would be invaluable. If a crystalline salt (e.g., hydrochloride) or a key synthetic precursor could be formed, its crystallographic analysis would:

Unambiguously confirm the molecular connectivity.

Reveal the preferred conformation of the propyl chain in the solid state.

Provide insight into the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing.

Such data serves as the ultimate reference point for confirming the structural assignments made by other spectroscopic methods.

Chemical Reactivity and Functional Group Transformations

Reactivity of the Primary Amine Moiety

The primary amine group (-NH2) is a key reactive center in 3-(Furan-2-yl)-3-phenylpropan-1-amine, behaving as a potent nucleophile due to the lone pair of electrons on the nitrogen atom. msu.edumsu.edu This nucleophilicity allows it to readily participate in several fundamental organic reactions.

Acylation: The primary amine can be easily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction results in the formation of an amide bond. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. mnstate.edu

Alkylation: The nitrogen atom can attack an electrophilic carbon, such as in an alkyl halide, leading to the formation of secondary and tertiary amines through SN2 reactions. msu.edu However, polyalkylation is a common issue, often resulting in the formation of a quaternary ammonium (B1175870) salt if excess alkylating agent is used. mnstate.edu

Imine Formation: In an acid-catalyzed reaction with aldehydes or ketones, the primary amine undergoes nucleophilic addition to the carbonyl carbon. masterorganicchemistry.comlibretexts.org This is followed by the elimination of a water molecule to form an imine, a compound containing a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org This reversible reaction can be driven to completion by removing the water as it is formed. masterorganicchemistry.com

| Reaction Type | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Presence of a base (e.g., pyridine, triethylamine) |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Can lead to polyalkylation |

| Imine Formation | Benzaldehyde | Imine (Schiff Base) | Acid catalyst, removal of water |

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring

The furan ring is an electron-rich aromatic heterocycle, making it significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.comksu.edu.sa

Electrophilic Aromatic Substitution: The electron-donating oxygen atom increases the electron density of the ring, activating it for electrophilic attack. pearson.com Substitution occurs preferentially at the C2 and C5 positions (alpha to the oxygen), as the cationic intermediate (sigma complex) formed during attack at these positions is better stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures). chemicalbook.comreddit.com Since the C2 position in this compound is already substituted, electrophilic substitution is highly directed to the C5 position. Due to the furan ring's sensitivity, mild reaction conditions are typically required to avoid polymerization or ring-opening, which can be induced by strong acids. ksu.edu.sapearson.com

Nucleophilic Reactivity: The furan ring itself is generally not susceptible to nucleophilic attack unless it is substituted with strong electron-withdrawing groups, which is not the case for the parent compound. However, derivatives can be synthesized to facilitate such reactions.

| Reaction Type | Position of Reactivity | Reason for Selectivity | Typical Conditions |

|---|---|---|---|

| Electrophilic Substitution | C5 | Greater stabilization of the cationic intermediate via resonance. chemicalbook.comreddit.com | Mild, often non-acidic reagents are preferred. pearson.com |

Transformations Involving the Phenyl Substituent

The phenyl group can also undergo electrophilic aromatic substitution. The existing 3-(furan-2-yl)propan-1-amine (B1265979) substituent on the benzene ring acts as an activating group and an ortho, para-director. This is due to the electron-donating nature of alkyl groups, which stabilizes the carbocation intermediates formed during substitution at these positions. Therefore, electrophiles will preferentially add to the positions ortho or para to the point of attachment of the side chain.

Regioselectivity and Chemoselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound makes regioselectivity and chemoselectivity critical considerations in its derivatization.

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another.

Acylation and Alkylation: Reagents like acyl chlorides and alkyl halides will selectively react with the highly nucleophilic primary amine rather than the furan or phenyl rings.

Electrophilic Addition: In electrophilic aromatic substitution reactions, the choice of reagent and conditions is crucial. The furan ring is substantially more activated towards electrophiles than the phenyl ring. chemicalbook.com Therefore, under mild conditions, electrophilic substitution will occur chemoselectively on the furan ring. Harsher conditions might lead to reactions on both rings.

Regioselectivity: This refers to the preference for reaction at one position over another within a functional group.

Furan Ring: As discussed, electrophilic attack on the furan ring will be highly regioselective for the C5 position, as the C2 position is blocked. chemicalbook.com

Phenyl Ring: Should a reaction occur on the phenyl ring, it would be regioselective for the ortho and para positions due to the directing effect of the alkyl substituent.

By carefully selecting reagents and reaction conditions, it is possible to selectively modify a specific part of the this compound molecule, enabling the controlled synthesis of a wide array of derivatives.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-(Furan-2-yl)-3-phenylpropan-1-amine, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can accurately predict structural parameters.

Table 1: Representative DFT-Calculated Parameters for a Furan-Phenyl Moiety Note: This data is illustrative, based on calculations for structurally similar compounds.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Energy | -728.9 Hartrees | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.33 Debye | B3LYP/6-311++G(d,p) |

| C=C Bond Length (Furan) | 1.37 Å | B3LYP/6-311++G(d,p) |

| C-O Bond Length (Furan) | 1.36 Å | B3LYP/6-311++G(d,p) |

| C-N Bond Length (Amine) | 1.46 Å | B3LYP/6-311++G(d,p) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity and kinetic stability of a molecule. malayajournal.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests that the molecule is more reactive. For furan (B31954) derivatives, the HOMO is often localized on the furan and phenyl rings, indicating these are the primary sites for electrophilic attack, while the LUMO's location points to sites susceptible to nucleophilic attack. acadpubl.eu Analysis of these orbitals helps to explain the charge transfer that occurs within the molecule. malayajournal.orgacadpubl.eu

Table 2: FMO Analysis of a Representative Furan-Phenyl Compound Note: This data is illustrative, based on calculations for structurally similar compounds.

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -5.28 | Electron-donating ability |

| LUMO | -1.27 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.01 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. malayajournal.org It is used to identify regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack. acadpubl.eu The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen and nitrogen. acadpubl.euresearchgate.net

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms. researchgate.net

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amine group and the oxygen atom of the furan ring, identifying them as key sites for electrophilic interaction. Positive potential (blue) would likely be concentrated around the amine hydrogens.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ijper.org This simulation is crucial for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

In studies involving furan derivatives, docking simulations are performed to evaluate their potential as inhibitors for specific enzymes or receptors. ijper.orgresearchgate.net The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. The ligand is then placed in the binding site of the protein, and its conformational flexibility is explored to find the best-fit orientation. The quality of the binding is assessed using a scoring function, which estimates the binding free energy. Lower binding energy scores typically indicate a more stable and favorable interaction. jbcpm.com Docking results can reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and the protein's active site residues. ijper.org

Table 3: Illustrative Molecular Docking Results Note: This data is hypothetical and serves to explain the typical output of a docking simulation.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Enoyl Reductase | -9.20 | TYR 146, PHE 94 | Pi-Pi Stacking |

| DNA Gyrase | -8.50 | ASP 73 | Hydrogen Bond |

| DHFR | -7.80 | ILE 50, PHE 31 | Hydrophobic Interaction |

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical basis)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule determine its activity. researchgate.net

The development of a QSAR model involves several key steps:

Data Set Preparation: A collection of molecules with known biological activities (e.g., inhibitory concentrations) is assembled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and lipophilic (e.g., logP) properties. nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms like support vector machines (SVR) and random forest (RF), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and reliable. mdpi.com

Once validated, a QSAR model can be used to predict the activity of new, untested compounds, guiding the synthesis of molecules with enhanced potency and selectivity. mdpi.com

Reaction Mechanism Elucidation through Computational Approaches

Computational methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. By modeling the reaction pathway, researchers can understand how reactants are converted into products, identifying key intermediates and transition states.

For reactions involving the synthesis or transformation of furan derivatives, computational studies can map the potential energy surface. researchgate.net This involves calculating the energies of reactants, products, and all intervening structures. The highest point on the reaction pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. researchgate.net A lower activation energy indicates a more favorable reaction pathway.

These computational analyses can distinguish between competing reaction mechanisms, such as concerted versus stepwise pathways or different regiochemical outcomes. mdpi.com For instance, in the synthesis of substituted furans, theoretical calculations can explain why a particular isomer is formed preferentially by comparing the activation barriers of the different possible routes. researchgate.netmdpi.com This insight is crucial for optimizing reaction conditions to improve yield and selectivity.

Preclinical Pharmacological and Biological Activity Profiling

In Vitro Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a key indicator of its mechanism of action. Studies have explored the inhibitory potential of 3-(Furan-2-yl)-3-phenylpropan-1-amine and its analogs against monoamine oxidases and other enzyme systems.

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO) are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative and psychiatric disorders. nih.govresearchgate.netmdpi.com MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. frontiersin.org

Research into furan-containing compounds has revealed potential for MAO inhibition. For instance, a related compound, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), has been identified as a partially reversible and uncompetitive inhibitor of human MAO-B (hMAO-B). nih.govnih.govresearchgate.net In one study, F2MPA demonstrated an IC₅₀ value of 5.16 ± 0.86 μM for hMAO-B, with a selectivity ratio greater than 19 over MAO-A. nih.gov While these findings relate to a structurally similar molecule, they highlight the potential of the furan (B31954) pharmacophore in designing MAO inhibitors.

| Compound | Enzyme Target | Inhibition Value (IC₅₀) | Inhibition Type | Selectivity (MAO-A/MAO-B) |

|---|---|---|---|---|

| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) | hMAO-B | 5.16 ± 0.86 μM | Partially Reversible, Uncompetitive | >19 |

Other Relevant Enzyme Systems (e.g., Carbonic Anhydrase)

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, including pH regulation and gas exchange. nih.gov The inhibitory activity of compounds against CAs can have therapeutic implications in conditions like glaucoma and epilepsy. While specific data on the direct inhibition of carbonic anhydrase by this compound is not available, the broader class of compounds containing tertiary amine moieties has been investigated for CA inhibition. nih.govresearchgate.net For example, a series of phenols incorporating tertiary amines showed varied inhibitory constants against different CA isoforms. researchgate.netaybu.edu.tr

Receptor Binding and Modulation Assays

The interaction of a compound with neurotransmitter receptors is crucial for its pharmacological effect, particularly for neurologically active agents.

Histamine (B1213489) Receptors (e.g., H3 Receptor Antagonism)

Histamine H3 receptors are primarily located in the central nervous system and act as autoreceptors to modulate the release of histamine and other neurotransmitters. wikipedia.orgnih.gov Antagonism of the H3 receptor can enhance the release of neurotransmitters like acetylcholine (B1216132) and dopamine (B1211576), making it an attractive target for treating cognitive disorders. nih.govnih.gov Although specific binding data for this compound at the H3 receptor is not detailed in the available literature, the amine structure of the compound suggests potential interaction with aminergic receptors.

Other Neurotransmitter Receptors (considering amine nature)

The primary amine structure of this compound suggests it may interact with various neurotransmitter receptors. For example, a different furan-containing compound, 3-Furan-2-yl-N-p-tolyl-acrylamide, has been identified as a highly selective positive allosteric modulator of α7 nicotinic acetylcholine receptors, demonstrating anxiolytic-like activity in preclinical models. nih.gov This indicates that the furan scaffold can be incorporated into molecules that modulate key neurotransmitter systems involved in anxiety and cognition.

Cellular Biological Activity in Model Systems

Studies on cellular models provide insights into a compound's biological effects at a systemic level. Research on derivatives of 3-aryl-3-(furan-2-yl) propanoic acid has demonstrated antimicrobial activity. mdpi.com Specifically, these compounds were shown to inhibit the growth of the yeast-like fungi Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.com While these are derivatives and not the exact compound , this activity highlights a potential biological effect of the core 3-(furan-2-yl)-3-phenylpropanoic structure.

Antimicrobial Efficacy (Antibacterial, Antifungal)

Derivatives of the this compound scaffold have demonstrated notable antimicrobial properties. Specifically, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to be effective against the yeast-like fungi Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus. nih.govmdpi.comnih.gov The antimicrobial activity of these compounds is influenced by the nature of the aryl group and other structural modifications.

One study highlighted that 3-(furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives exhibit significant activity against various bacterial strains. For instance, some of these compounds showed noteworthy activity against Proteus vulgaris, Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. researchgate.net The presence of a thiophenyl group at the 3-position appears to be a key contributor to the observed antibacterial effects.

Furthermore, a broader range of furan-containing compounds have been investigated for their antimicrobial potential. ijabbr.com For example, N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine demonstrated significant action against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of activity for this class of compounds. ijabbr.com The antimicrobial efficacy of furan derivatives is often attributed to the ability of the furan ring to undergo reductive activation within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. orientjchem.org

The following table summarizes the antimicrobial activity of selected this compound derivatives and related compounds.

| Compound Type | Target Organism(s) | Observed Effect |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans, Escherichia coli, Staphylococcus aureus | Inhibition of growth nih.govmdpi.comnih.gov |

| 3-(Furan-2-yl)-1-(aryl)-3-(phenylthio) propan-1-one derivatives | Proteus vulgaris, Bacillus cereus, Bacillus subtilis, Staphylococcus aureus | Significant antibacterial activity researchgate.net |

| N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | Gram-positive and Gram-negative bacteria | Significant antibacterial action ijabbr.com |

Anti-inflammatory Pathways and Mechanisms

While direct studies on the anti-inflammatory pathways of this compound are limited, the broader class of furan-containing compounds has been recognized for its anti-inflammatory potential. utripoli.edu.ly Phenylpropanoids, which share a structural resemblance to the core of the title compound, are known to exert anti-inflammatory effects through various mechanisms. nih.gov These mechanisms include the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways. nih.gov

Research on phenylpropanoids suggests that they can suppress the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This suppression is often achieved by inhibiting the activity of transcription factors like nuclear factor-kappa B (NF-κB), which plays a central role in the inflammatory response. nih.gov For instance, cinnamaldehyde, a phenylpropanoid, has been shown to reduce NF-κB binding activity, thereby downregulating the expression of pro-inflammatory cytokines. nih.gov

Given the structural similarities, it is plausible that derivatives of this compound may exert anti-inflammatory effects through similar pathways. However, dedicated studies are required to elucidate the specific mechanisms of action for this particular class of compounds.

Anticancer Activity in Select Cell Lines

Derivatives of this compound have emerged as promising candidates in the search for novel anticancer agents. Studies have shown that the incorporation of a furan moiety into various heterocyclic structures can lead to significant cytotoxic activity against a range of human cancer cell lines.

One notable study focused on novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. d-nb.infonih.gov These compounds were evaluated for their in vitro anticancer activities against HepG2 (human hepatocellular carcinoma), MCF7 (human Caucasian breast adenocarcinoma), A549 (lung carcinoma), and BJ1 (normal skin fibroblast) cell lines. d-nb.info The results indicated that certain derivatives possess potent anticancer activities, with some compounds showing efficacy comparable to the standard drug doxorubicin. d-nb.infonih.gov Specifically, the presence of a furan moiety was found to enhance the anticancer activity against the MCF7 cell line. d-nb.info

Another class of furan-based derivatives, carbamothioyl-furan-2-carboxamides, has also been investigated for its anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com Several of these compounds exhibited significant anticancer activity. mdpi.com Similarly, other synthesized furan-based compounds have shown cytotoxic activity against the MCF-7 breast cancer cell line, inducing cell cycle arrest and apoptosis. nih.gov

The anticancer mechanism of these furan derivatives is believed to involve the induction of DNA damage and fragmentation in cancer cells. d-nb.infonih.gov For example, one of the promising pyrazolyl-chalcone derivatives was found to significantly increase DNA damage in lung and liver cancer cell lines. d-nb.infonih.gov

The following table summarizes the anticancer activity of selected furan-containing derivatives.

| Compound Class | Cancer Cell Line(s) | Key Findings |

| 3-(Furan-2-yl)pyrazolyl hybrid chalcones | HepG2, MCF7, A549 | Potent anticancer activity, enhanced efficacy against MCF7 with furan moiety d-nb.info |

| Carbamothioyl-furan-2-carboxamide derivatives | HepG2, Huh-7, MCF-7 | Significant anticancer activity mdpi.com |

| Furan-based derivatives | MCF-7 | Cytotoxic activity, induction of cell cycle arrest and apoptosis nih.gov |

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on their structural features. SAR studies have provided insights into how modifications of the furan and phenyl rings influence their pharmacological effects. orientjchem.org

Impact of Furan Ring Substitutions and Modifications

The furan ring is a critical component for the biological activity of these compounds. orientjchem.org Its presence and substitution pattern can significantly impact the antimicrobial and anticancer efficacy. In the context of anticancer activity, the attachment of a furan moiety to a chalcone (B49325) A-ring has been shown to enhance antiproliferative activity by more than twofold compared to the parent chalcone. nih.gov

Substitutions on the furan ring, particularly at the 2- and 5-positions, are often crucial for activity. orientjchem.org For example, the introduction of electron-withdrawing groups, such as a nitro group, can increase the bioactivity of furan derivatives in antibacterial and anticancer contexts. orientjchem.org The furan ring can also act as a bioisostere for a phenyl ring, offering a different hydrophilic-lipophilic balance which can be advantageous in drug design. ijabbr.comorientjchem.org

Role of Phenyl Group Substitutions on Biological Activity

Substitutions on the phenyl ring also play a vital role in determining the biological activity of this compound derivatives. The nature and position of these substituents can influence the compound's potency and selectivity.

In the case of antifungal 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones, compounds with halogen substituents on the phenyl ring displayed a much higher antifungal effect against Aspergillus fumigatus compared to some azole antifungal drugs. nih.gov The most promising derivative in this series, 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one, showed activity comparable to amphotericin B. nih.gov

For anticancer furan-based chalcones, substitutions on the phenyl ring of the chalcone moiety significantly affect their inhibitory potential against enzymes like monoamine oxidase B (MAO-B). For instance, a bromine substitution at the 3-position of the phenyl ring resulted in the highest inhibitory potential against MAO-B in one study. tandfonline.com These findings highlight the importance of the electronic and steric properties of the substituents on the phenyl ring in modulating the biological activity of these furan-containing compounds.

Significance of the Propan-1-amine Chain Modifications

The propan-1-amine chain is a crucial pharmacophore in many biologically active compounds, and modifications to this structure can significantly alter the pharmacological profile of this compound. The length of the alkyl chain, substitution on the nitrogen atom, and alterations to the propyl backbone are key areas of modification that influence potency, selectivity, and pharmacokinetic properties.

Slight alterations in the substitution pattern within the furan nucleus can lead to notable differences in biological activities. scispace.com The primary amine group is a key site for modification. N-alkylation (e.g., methylation to form secondary or tertiary amines) can impact a molecule's ability to cross the blood-brain barrier and its binding affinity for various receptors and transporters. For instance, in related phenylpropylamine structures, N-substitution is a common strategy to modulate activity. drugbank.com

Structure-activity relationship (SAR) studies on analogous compounds often reveal that the nature of the substituent on the nitrogen atom dictates the interaction with biological targets. For example, incorporating the amine into a cyclic structure or introducing bulky substituents can shift the activity profile from a transporter inhibitor to a receptor agonist or antagonist. The flexibility of the propan-1-amine chain allows it to adopt various conformations, enabling it to fit into different binding pockets. Modifications that restrict this flexibility, such as the introduction of double bonds or cyclic constraints, can enhance selectivity for a specific target.

The furan nucleus itself is a versatile scaffold found in numerous compounds with a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects. ijabbr.comutripoli.edu.ly The biological activity of these derivatives can be significantly altered by minor changes in their substitution patterns. utripoli.edu.ly Therefore, modifications to the propan-1-amine chain in conjunction with the existing furan and phenyl rings provide a rich avenue for developing novel therapeutic agents with tailored activities. researchgate.net

Table 1: Impact of Propan-1-amine Chain Modifications on Pharmacological Activity (Based on Analogous Compounds)

| Modification Type | Potential Effect | Rationale |

| N-Alkylation (Methyl, Ethyl, etc.) | Altered receptor/transporter affinity; Modified blood-brain barrier penetration. | Changes in basicity, lipophilicity, and steric hindrance affecting binding interactions. |

| N,N-Dialkylation | Increased selectivity for specific targets; Potential shift in mechanism of action. | Steric bulk can prevent binding to certain sites while favoring others. |

| Introduction of Cyclic Moieties | Restricted conformational flexibility, leading to enhanced selectivity. | A more rigid structure can provide a better fit for a specific receptor's binding pocket. |

| Hydroxylation of Propyl Chain | Altered metabolism and pharmacokinetic profile; Potential for new hydrogen bonding interactions. | Introduction of a polar group can change solubility, metabolic pathways, and target binding. |

Stereochemical Influence on Biological Efficacy and Selectivity

The structure of this compound contains a chiral center at the third carbon of the propane (B168953) chain (C3), the carbon atom bonded to both the furan and phenyl rings. This chirality means the compound can exist as two non-superimposable mirror images, known as enantiomers (R- and S-isomers). Stereochemistry is a critical factor in pharmacology, as biological systems, such as enzymes and receptors, are themselves chiral. Consequently, the different enantiomers of a drug can exhibit markedly different biological efficacy, potency, and selectivity.

The differential activity between enantiomers arises from the three-dimensional arrangement of atoms. One enantiomer may fit precisely into the binding site of a biological target, leading to a strong therapeutic effect, while the other enantiomer may bind weakly or not at all. In some cases, one enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive, less active, or even contribute to undesirable side effects.

For many centrally active compounds with a single chiral center, the biological activity resides predominantly in one of the enantiomers. For example, in studies of other chiral molecules, precise enantiocontrol is often necessary to achieve the desired biological effect, as steric hindrance from the catalyst can favor the formation of one highly active stereoisomer. mdpi.com The specific spatial orientation of the furan, phenyl, and aminopropyl groups of this compound will determine the strength and nature of its interaction with its molecular target(s). Therefore, the separation and individual pharmacological evaluation of its R- and S-enantiomers are essential steps in preclinical development to identify the eutomer (the more active enantiomer) and to fully characterize the compound's therapeutic potential and selectivity.

In Vivo Preclinical Pharmacodynamic Investigations (Mechanism-focused in animal models)

In vivo preclinical studies are essential to understand the pharmacodynamic properties and the mechanism of action of this compound in a complex biological system. researchgate.net Based on its core structure, which is common to many psychoactive compounds, investigations would likely focus on its effects on the central nervous system (CNS).

The 3-phenylpropan-1-amine scaffold is a well-known feature of molecules that interact with monoamine systems. Therefore, a primary hypothesis would be that the compound modulates the activity of neurotransmitters such as serotonin (B10506) (5-HT), dopamine (DA), and norepinephrine (B1679862) (NE) by interacting with their respective transporters (SERT, DAT, NET) or receptors.

Mechanism-focused animal models are employed to test these hypotheses. For example, to investigate potential antidepressant-like activity, rodent models such as the Forced Swim Test (FST) and Tail Suspension Test (TST) are commonly used. A reduction in immobility time in these tests is indicative of potential antidepressant efficacy. To determine if this effect is mediated by the serotonergic system, animals can be pre-treated with a serotonin synthesis inhibitor or a specific serotonin receptor antagonist before administration of the test compound.

To assess potential stimulant or psychomotor activity, locomotor activity tests are conducted, where the movement of animals in an open field is monitored. An increase in locomotion could suggest an interaction with the dopaminergic system. This can be further explored using microdialysis studies in freely moving rats to measure changes in extracellular levels of dopamine and other neurotransmitters in specific brain regions, such as the nucleus accumbens or prefrontal cortex, following compound administration. In some cases, compounds containing a furan ring have been investigated for their potential as vascular disrupting agents in cancer models, which involves monitoring changes in tumor tissue oxygenation in vivo. mdpi.com

Table 2: Potential Mechanisms and Corresponding In Vivo Animal Models

| Potential Mechanism of Action | Animal Model | Measured Endpoint | Purpose |

| Serotonergic Modulation (Antidepressant) | Forced Swim Test / Tail Suspension Test | Immobility time | To assess antidepressant-like effects. |

| Dopaminergic Modulation (Stimulant) | Open Field Test (Locomotor Activity) | Distance traveled, rearing frequency | To measure psychomotor stimulant effects. |

| Neurotransmitter Release/Reuptake | In Vivo Microdialysis | Extracellular neurotransmitter levels (DA, 5-HT, NE) in specific brain regions | To directly measure the effect on neurotransmitter dynamics. |

| Receptor Occupancy | Positron Emission Tomography (PET) Imaging | In vivo binding to specific receptors or transporters | To determine target engagement and occupancy in the living brain. |

Preclinical Metabolism and Pharmacokinetic Investigations

Metabolic Fate in In Vitro Systems (e.g., liver microsomes, hepatocytes)

In vitro systems such as liver microsomes and hepatocytes are fundamental tools in early drug metabolism studies. researchgate.net Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.netpharmaron.com Hepatocytes, being the primary liver cells, provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes. nih.gov

The metabolic stability of a compound is often first assessed in liver microsomes. pharmaron.com This involves incubating the compound with microsomes in the presence of necessary cofactors like NADPH and monitoring its disappearance over time. pharmaron.com Such studies help in determining the intrinsic clearance of the compound. pharmaron.com

Phase I metabolism involves the introduction or unmasking of functional groups on the parent molecule, generally making it more polar. researchgate.netlongdom.org For 3-(Furan-2-yl)-3-phenylpropan-1-amine, several Phase I metabolic pathways are plausible based on its chemical structure.

Hydroxylation: This is a common metabolic reaction catalyzed by CYP enzymes. nih.gov Hydroxylation can occur on the phenyl ring, leading to the formation of phenolic metabolites. The furan (B31954) ring is also susceptible to oxidative metabolism.

N-dealkylation: While this compound is a primary amine, if it were a secondary or tertiary amine, N-dealkylation would be a significant pathway. researchgate.net

N-oxidation: The primary amine group can undergo oxidation to form hydroxylamine (B1172632) and nitroso derivatives.

Oxidative Deamination: The primary amine group can be removed through oxidative deamination, leading to the formation of a ketone or aldehyde.

Table 1: Predicted Phase I Metabolites of this compound

| Metabolite Name | Metabolic Reaction |

| 3-(Furan-2-yl)-3-(4-hydroxyphenyl)propan-1-amine | Aromatic Hydroxylation |

| 3-(5-Hydroxyfuran-2-yl)-3-phenylpropan-1-amine | Furan Hydroxylation |

| 1-(Furan-2-yl)-1-phenylpropan-3-ol | N-Oxidation followed by rearrangement |

| 3-(Furan-2-yl)-3-phenylpropan-1-ol | Oxidative Deamination and subsequent reduction |

This table represents predicted metabolites based on common metabolic pathways for similar chemical structures.

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. researchgate.netlongdom.org

Glucuronidation: This is a major Phase II reaction where glucuronic acid is attached to hydroxyl, carboxyl, or amine groups. longdom.org The hydroxylated metabolites of this compound would be primary candidates for glucuronidation. The primary amine group itself can also undergo glucuronidation.

Sulfation: This process involves the conjugation with a sulfonate group. Phenolic metabolites are common substrates for sulfotransferases.

Table 2: Predicted Phase II Metabolites of this compound

| Metabolite Name | Metabolic Reaction |

| 4-(3-Amino-1-(furan-2-yl)propyl)phenyl sulfate | Sulfation of phenolic metabolite |

| (2S,3S,4S,5R,6S)-6-((4-(3-Amino-1-(furan-2-yl)propyl)phenoxy)methyl)tetrahydro-2H-pyran-2,3,4,5-tetraol | O-Glucuronidation of phenolic metabolite |

| N-(3-(Furan-2-yl)-3-phenylpropyl)glucuronide | N-Glucuronidation of the primary amine |

This table represents predicted metabolites based on common metabolic pathways for similar chemical structures.

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are the primary enzymes involved in Phase I drug metabolism. nih.govnih.gov The specific CYP isozymes responsible for the metabolism of a new chemical entity are typically identified using human liver microsomes and a panel of selective chemical inhibitors or recombinant human CYP enzymes. pharmaron.com

Given the structure of this compound, it is likely metabolized by multiple CYP isoforms, with CYP3A4 and CYP2D6 often being major contributors to the metabolism of many xenobiotics. nih.govbohrium.comnih.gov Other isoforms such as CYP1A2, CYP2C9, and CYP2C19 could also play a role. nih.gov

Phase II reactions are catalyzed by transferase enzymes. longdom.org Glucuronidation is primarily carried out by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). longdom.org

Metabolite Identification and Structural Characterization using Advanced Analytical Techniques

The identification and structural elucidation of metabolites are critical steps in understanding the biotransformation of a drug candidate. Modern analytical techniques are indispensable for this purpose.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone for metabolite profiling. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the definitive structural characterization of metabolites, especially when the structure cannot be unambiguously determined by MS alone. nih.govnih.gov

Excretion Pathways in Preclinical Models

Excretion studies in preclinical animal models, such as rats or dogs, are conducted to determine the routes and rates of elimination of the drug and its metabolites from the body. bioivt.com These studies often involve administering a radiolabeled version of the compound to track its disposition. bioivt.com

The primary routes of excretion for most drugs and their metabolites are via the urine and feces. bioivt.com Renal excretion is the main route for water-soluble compounds, while less soluble compounds are often eliminated in the feces via biliary excretion. bioivt.com A mass balance study aims to account for the total administered radioactive dose in urine, feces, and expired air over a period of time. bioivt.com For a compound like this compound, which is metabolized into more polar metabolites, renal excretion is expected to be a significant pathway.

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of furan-containing compounds due to its versatility and efficiency. shimadzu.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a compound like 3-(Furan-2-yl)-3-phenylpropan-1-amine, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.comoup.com

Detection Modes:

UV Detection: The presence of both a phenyl group and a furan (B31954) ring imparts strong ultraviolet (UV) absorbance to the molecule. A Diode Array Detector (DAD) can be used to scan a range of wavelengths, with furanic compounds often showing strong absorption around 280 nm. researchgate.net This allows for reliable quantification based on Beer-Lambert's law.

Fluorescence Detection: While not all furan derivatives are naturally fluorescent, the aromatic nature of the compound may allow for sensitive detection via fluorescence after excitation at an appropriate wavelength. This mode offers higher sensitivity and selectivity compared to UV detection for compounds that exhibit fluorescence.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. This hyphenated technique not only quantifies the target compound but also provides its mass-to-charge ratio, confirming its identity. Further fragmentation in tandem MS (MS/MS) can elucidate structural information, crucial for identifying metabolites and impurities. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or C8, 5 µm particle size | nih.govoup.com |

| Mobile Phase | Gradient of Acetonitrile and Water | shimadzu.comoup.com |

| Detection | UV/DAD at ~280 nm or Mass Spectrometry | researchgate.net |

| Run Time | Typically 15-30 minutes | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net While this compound itself may have limited volatility, GC-MS is exceptionally well-suited for identifying volatile impurities from its synthesis or volatile metabolites. uzh.ch Samples are often prepared using headspace (HS) sampling or solid-phase microextraction (SPME), which selectively isolates volatile analytes from the sample matrix. mdpi.comshimadzu.com

The separated compounds are then ionized and detected by a mass spectrometer, which acts as a highly specific detector. Using the mass spectrometer in selected ion monitoring (SIM) mode or multiple reaction monitoring (MRM) mode (in tandem MS) can achieve very low limits of detection and quantification, even in complex matrices. uzh.chmdpi.comshimadzu.com This is critical for identifying trace-level impurities or metabolites that could indicate degradation pathways or metabolic processes. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | HP-5MS or similar nonpolar capillary column | mdpi.com |

| Sample Preparation | Headspace (HS) or Solid-Phase Microextraction (SPME) | mdpi.comshimadzu.com |

| Ionization Mode | Electron Impact (EI) | uzh.ch |

| MS Detection | Scan, Selected Ion Monitoring (SIM), or MRM | uzh.chmdpi.com |

Capillary Electrophoresis (CE) Techniques for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. It separates ions based on their electrophoretic mobility in an electric field. Due to its primary amine group, this compound would be protonated in an acidic buffer and migrate as a cation.

Capillary Zone Electrophoresis (CZE) is the most common mode used for this type of analysis. nih.gov The separation can be optimized by adjusting the background electrolyte pH, concentration, and the addition of modifiers. nih.gov For instance, adding cyclodextrins to the buffer can aid in separating structurally similar compounds or even enantiomers, as the phenylpropanolamine structure is chiral. nih.govresearchgate.net CE is known for its high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.govresearchgate.net

| Parameter | Typical Condition | Reference |

|---|---|---|

| Capillary | Fused-silica | nih.gov |

| Background Electrolyte | Phosphate or Borate buffer at low pH | nih.govresearchgate.net |

| Voltage | 25-30 kV | nih.gov |

| Modifier (optional) | Cyclodextrins for chiral separation or organic solvents (e.g., acetonitrile) | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) for Purity and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique that provides detailed structural information and can be used for direct quantification (quantitative NMR or qNMR). bwise.kramericanpharmaceuticalreview.com The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal. usp.org

For purity assessment of this compound, a ¹H qNMR experiment can be performed. This involves dissolving a precisely weighed amount of the sample and a certified internal standard in a suitable deuterated solvent. nih.govgovst.edu By comparing the integral of a unique proton signal from the analyte with that of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy and precision, providing metrological traceability without the need for a specific reference standard of the analyte itself. bwise.krnih.govnist.gov

| Parameter | Typical Condition for ¹H qNMR | Reference |

|---|---|---|

| Spectrometer Frequency | ≥400 MHz for better resolution and sensitivity | govst.edu |

| Internal Standard | Maleic acid, Dimethyl sulfone, or other certified standard with non-overlapping signals | nih.gov |

| Solvent | Deuterated solvent (e.g., DMSO-d₆, D₂O) | nih.gov |

| Key Acquisition Parameters | Long relaxation delay (D1 > 5 x T₁), calibrated 90° pulse | researchgate.net |

Spectrophotometric and Colorimetric Assays for Amine Detection

Spectrophotometric and colorimetric assays provide a rapid and cost-effective means for detecting and quantifying the primary amine group in this compound. researchgate.net These methods are based on a chemical reaction that produces a colored product, the absorbance of which is measured with a spectrophotometer. google.com

Several reagents react specifically with primary amines to yield a chromophore. For example, the Rimini test involves the reaction of a primary amine with acetone (B3395972) to form a Schiff base, which then complexes with sodium nitroprusside to produce a distinct color. researchgate.net Other reagents like quinonedichlorodiimide can produce different colors for primary, secondary, and tertiary amines, offering some level of differentiation. jst.go.jp While these methods are generally less specific than chromatographic techniques, they are highly useful for high-throughput screening or as a quick preliminary test. mdpi.comnih.gov

| Reagent/Method | Principle | Typical λmax | Reference |

|---|---|---|---|

| Sodium Nitroprusside (Rimini test) | Forms a colored complex with the Schiff base of the amine and acetone | ~550 nm | researchgate.net |

| Quinonedichlorodiimide | Reacts with aliphatic primary amines to give a yellow color | Varies | jst.go.jp |

| p-Benzoquinone | Reacts to form a colored substitution product | Varies | acs.org |

Isotope-Labeling Strategies for Metabolic Tracing and Quantitative Analysis

Isotope-labeling is a powerful strategy used to trace the metabolic fate of a drug and to achieve highly accurate quantification. In metabolic studies, a version of this compound synthesized with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) is administered. The isotopic label allows its metabolites to be distinguished from endogenous compounds by mass spectrometry. nih.gov For example, studies on furan metabolism have utilized ¹³C₄-labeled furan to track the formation of various metabolites in urine using LC-MS/MS, a technique directly applicable here. nih.gov

For quantitative analysis, an isotope-labeled version of the analyte is used as an ideal internal standard in a technique called isotope dilution mass spectrometry. Because the labeled standard is chemically identical to the analyte, it co-elutes in chromatography and experiences the same ionization efficiency and matrix effects in the mass spectrometer. This allows for highly accurate correction of any sample loss or signal suppression, making it the gold standard for quantification in complex biological matrices.

Hyphenated Techniques for Comprehensive Sample Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of chemical compounds. nih.govchemijournal.com The combination provides a multidimensional analysis, where one technique separates the components and the other provides structural identification. researchgate.netijnrd.org

LC-MS and GC-MS: As previously discussed, these are the workhorses of modern analytical chemistry, providing separation with quantification and mass-based identification. nih.gov

LC-MS/MS: Tandem mass spectrometry adds another layer of specificity. It allows for the isolation of a parent ion, its fragmentation, and the analysis of the resulting fragment ions. This is invaluable for confirming the identity of a compound in a complex matrix and for elucidating the structures of unknown metabolites. nih.govijfmr.com